Taccalonolide AJ
Overview
Description
Taccalonolide AJ is a microtubule stabilizer . It has excellent and highly persistent antitumor efficacy when administered directly to the tumor . The lack of antitumor efficacy seen with systemic administration of AJ is likely due to its short half-life in vivo .
Synthesis Analysis
Taccalonolides are a new class of microtubule stabilizers isolated from the roots of a few species in the genus of Tacca . The structure modification through semi-synthesis was conducted and the structure-activity relationships (SARs) was analyzed based on natural and semi-synthetical taccalonolides .Molecular Structure Analysis
Taccalonolide AJ covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP .Chemical Reactions Analysis
Taccalonolide AJ enhances the rate and extent of tubulin polymerization in a manner that is markedly different from either paclitaxel or laulimalide . A concentration of 10 μM taccalonolide AJ results in a 4.7-fold increase in polymerization rate over the vehicle .Physical And Chemical Properties Analysis
Taccalonolide AJ has a molecular formula of C34H44O14 and a molecular weight of 676.7 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .Scientific Research Applications
Application 1: Treatment of Clear Cell Renal-Cell Carcinoma (ccRCC)
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
- The modified compound, Taccalonolide AJ-hydroxypropyl-β-cyclodextrin (AJ-HP-β-CD), showed superior selectivity and activity against the ccRCC cell line by inducing apoptosis, cell cycle arrest, and inhibiting migration and invasion of tumor cells. The maximum tolerated dose (MTD) of AJ-HP-β-CD was found to be 10.71 mg/kg, which is 20 times greater than that of AJ. In vivo studies using xenografted mice demonstrated a better tumor inhibitory effect compared to docetaxel and sunitinib .
Application 2: Overcoming Drug-Resistant Tumors
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
Application 3: Antiproliferative Activity
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
Application 4: Microtubule-Stabilizing Agent
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
Application 5: Microtubule Dynamics Modulation
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
Application 6: Structure-Activity Relationship (SAR) Analysis
- Summary of Application :
- Methods of Application/Experimental Procedures :
- Results/Outcomes :
Future Directions
Taccalonolides have demonstrated effectiveness against drug-resistant tumors in cellular and animal models . This prompts the exploration of new taccalonolides with various functionalities through the identification of minor constituents of natural origin and semi-synthesis . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .
properties
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYBGRKQMTOQL-MPOFNYKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taccalonolide AJ |
Citations
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